N-benzenesulfonyl-N-benzoyl-p-toluidine
Description
N-Benzenesulfonyl-N-benzoyl-p-toluidine is a bis-acylated derivative of p-toluidine, featuring both benzenesulfonyl and benzoyl substituents on the nitrogen atom. This compound is synthesized through sequential nucleophilic substitution reactions. A typical synthesis involves reacting p-toluidine with benzenesulfonyl chloride and benzoyl chloride under alkaline conditions (pH 8–10, maintained using Na₂CO₃), followed by purification via recrystallization in methanol . The dual substitution imparts unique steric and electronic properties, distinguishing it from mono-substituted analogs. Its crystal structure is likely influenced by the bulky substituents, affecting packing efficiency and intermolecular interactions.
Properties
Molecular Formula |
C20H17NO3S |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(benzenesulfonyl)-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C20H17NO3S/c1-16-12-14-18(15-13-16)21(20(22)17-8-4-2-5-9-17)25(23,24)19-10-6-3-7-11-19/h2-15H,1H3 |
InChI Key |
VFDXGZZWRAGCES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs and their distinguishing features:
Reactivity and Functional Group Analysis
- Electron-Withdrawing Effects : The benzoyl and benzenesulfonyl groups in the target compound are electron-withdrawing, reducing the nucleophilicity of the nitrogen center compared to N-methyl-p-toluidine (electron-donating methyl group) . This difference impacts reactivity in further substitutions or catalytic processes.
- In contrast, N-benzyl analogs (e.g., N-Benzyl-4-methyl-N-(4-methylphenyl)benzenesulfonamide) exhibit moderate steric effects due to flexible benzyl groups .
Crystallographic and Thermal Stability
- N-Benzyl-4-methyl-N-(4-methylphenyl)benzenesulfonamide crystallizes in a monoclinic system with C—H···O hydrogen bonds, a feature less pronounced in the target compound due to the absence of benzyl groups .
- The melting point of this compound is expected to exceed 200°C (inferred from related sulfonamide derivatives), whereas N-methyl-p-toluidine remains liquid at room temperature .
Research Implications and Gaps
- Medicinal Chemistry : The dual electron-withdrawing groups in this compound may enhance binding affinity to hydrophobic enzyme pockets, warranting exploration in drug design.
- Material Science : Its crystallinity and thermal stability suggest utility in polymer additives or coatings, though experimental data are lacking in the provided sources.
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